Gabapentin enacarbil

Overview

Description

Gabapentin enacarbil is a prodrug of gabapentin, an anticonvulsant and analgesic medication. It is marketed under the brand names Horizant in the United States and Regnite in Japan. This compound is primarily used for the treatment of moderate to severe primary restless legs syndrome and postherpetic neuralgia . The compound was designed to improve the oral bioavailability of gabapentin, providing extended release and increased absorption .

Mechanism of Action

Target of Action

Gabapentin enacarbil primarily targets the Voltage-dependent calcium channel subunit alpha-2/delta-1 and Voltage-dependent calcium channel subunit alpha-2/delta-2 . These targets play a crucial role in the transmission of pain signals from the peripheral nervous system to the central nervous system.

Mode of Action

The exact mechanism of action of this compound in Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN) is unknown. It is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors .

Biochemical Pathways

This compound is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . Once absorbed, it is rapidly hydrolyzed to gabapentin .

Pharmacokinetics

This compound is rapidly absorbed throughout the intestine via two high-capacity nutrient transporters . It subsequently undergoes extensive first-pass hydrolysis by nonspecific carboxylesterases, primarily in enterocytes and to a lesser extent in the liver, to gabapentin . The volume of distribution is 76L, and gabapentin plasma protein binding is less than 3% . These properties impact the bioavailability of the drug, ensuring a sustained, dose-proportional exposure to gabapentin .

Result of Action

The physiological effects of this compound are the same as gabapentin . In the context of PHN, gabapentin prevents allodynia and hyperalgesia . In clinical trials, treatment with this compound significantly improved the symptoms of moderate to severe primary RLS in adults .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that the drug is more bioavailable when taken with a fatty meal .

Biochemical Analysis

Biochemical Properties

Gabapentin enacarbil interacts with the alpha-2-delta subunit of voltage-dependent calcium channels in humans . This interaction is believed to be responsible for its therapeutic effects in RLS and PHN .

Cellular Effects

This compound, as a prodrug of gabapentin, exerts its physiological effects on various types of cells, including neurons. It is known to prevent allodynia and hyperalgesia, conditions often associated with neuropathic pain .

Molecular Mechanism

It is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors . This suggests that this compound may exert its effects at the molecular level by modulating the activity of these receptors.

Temporal Effects in Laboratory Settings

It is known that this compound is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . This suggests that the drug may have a relatively stable profile over time.

Metabolic Pathways

This compound is metabolized primarily through first-pass hydrolysis by nonspecific carboxylesterases, primarily in enterocytes and to a lesser extent in the liver, to gabapentin, carbon dioxide, acetaldehyde, and isobutyric acid . It does not interact with any of the major cytochrome P450 enzymes .

Transport and Distribution

This compound is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . The volume of distribution is 76L , suggesting that the drug is widely distributed within the body.

Preparation Methods

Gabapentin enacarbil is synthesized through a series of chemical reactions involving intermediates such as 1-haloalkyl carbamate or carbonate and diacid acetal skeleton . The synthetic route typically involves the following steps:

Preparation of 1-haloalkyl carbonate or carbamate: This is achieved by combining a C1 to C10 alcohol or primary amine with a solvent such as acetonitrile, ketone, ether, ester, or hydrocarbon, and a 1-haloalkyl haloformate.

Formation of the diacid acetal skeleton: This involves the reaction of the 1-haloalkyl carbonate or carbamate with a diacid acetal.

Final synthesis of this compound: The intermediates are combined under specific reaction conditions to yield this compound.

Industrial production methods involve scaling up these reactions while ensuring purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Gabapentin enacarbil undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution Reactions: The synthesis of this compound involves substitution reactions, particularly in the formation of intermediates

Common reagents used in these reactions include acetonitrile, ketones, ethers, esters, hydrocarbons, and haloformates . The major product formed from these reactions is gabapentin, which exerts the therapeutic effects .

Scientific Research Applications

Gabapentin enacarbil has several scientific research applications:

Medicine: It is used to treat restless legs syndrome and postherpetic neuralgia Clinical trials have shown its efficacy in improving symptoms, pain scores, sleep, and mood outcomes

Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and extended-release properties

Drug Development: This compound serves as a model for developing other prodrugs with improved bioavailability and therapeutic effects.

Comparison with Similar Compounds

Gabapentin enacarbil is unique due to its prodrug nature, which enhances the bioavailability and extended release of gabapentin . Similar compounds include:

Gabapentin: The parent compound, used for similar indications but with lower bioavailability.

Ropinirole: A dopamine agonist used for restless legs syndrome and Parkinson’s disease.

Pramipexole: Another dopamine agonist used for restless legs syndrome and Parkinson’s disease.

This compound’s uniqueness lies in its ability to provide sustained therapeutic effects with improved absorption compared to gabapentin .

Biological Activity

Gabapentin enacarbil (GEn) is an extended-release prodrug of gabapentin, primarily utilized in the treatment of moderate to severe primary restless legs syndrome (RLS) and postherpetic neuralgia (PHN). This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and tolerability based on diverse research findings.

This compound functions as a prodrug that is metabolized into gabapentin after administration. The exact mechanism by which gabapentin exerts its effects is not fully understood; however, it is believed to modulate the descending noradrenergic system and activate spinal alpha-2 adrenergic receptors. This modulation helps prevent allodynia and hyperalgesia in conditions such as PHN .

Pharmacokinetics

This compound is absorbed in the intestines via active transport through proton-linked monocarboxylate transporter MCT-1. Its pharmacokinetic parameters are characterized by low interindividual variability in bioavailability, with a mean bioavailability of approximately 74.1% across studies. The maximum concentration of gabapentin after administration ranges from 6.4 to 7.9 μg/mL, with a time to peak concentration between 5.2 and 8.2 hours .

| Parameter | Value Range |

|---|---|

| Maximum Concentration (μg/mL) | 6.4 – 7.9 |

| Time to Maximum Concentration (hrs) | 5.2 – 8.2 |

| Bioavailability (%) | 64.8 – 82.9 |

| Volume of Distribution (L) | 76 |

| Protein Binding (%) | <3 |

Restless Legs Syndrome

This compound has been extensively studied for its efficacy in treating RLS. In double-blind, multicenter trials, a daily dose of 600 mg significantly improved symptoms over a 12-week period compared to placebo. The International Restless Legs Scale (IRLS) total score reduction ranged from -12.9 to -13.9 for treatment groups versus -9.3 for placebo .

Case Study Findings:

- A study involving Japanese patients demonstrated that GEn at a dose of 600 mg/day effectively alleviated RLS symptoms and was well-tolerated .

- In longer-term trials, patients showed sustained responses with lower relapse rates compared to those receiving placebo .

Postherpetic Neuralgia

In patients with PHN, this compound has shown promise as well. A multicenter randomized trial assessed its efficacy at doses ranging from 1,200 mg to 3,600 mg per day in patients who had previously inadequate responses to gabapentin .

Efficacy Data:

- The study reported significant improvements in pain intensity scores with higher doses compared to lower doses.

- This compound demonstrated predictable pharmacokinetics and sustained exposure, leading to improved clinical outcomes in pain management .

Tolerability and Adverse Effects

The tolerability profile of this compound is generally favorable. Most adverse events reported were mild to moderate in severity, with somnolence/sedation and dizziness being the most common side effects. Importantly, there were no significant reports of augmentation or QT-interval prolongation associated with its use .

Summary of Adverse Events

| Adverse Event | Frequency (%) |

|---|---|

| Somnolence/Sedation | Common |

| Dizziness | Common |

| Augmentation | None reported |

| QT-Interval Prolongation | None reported |

Properties

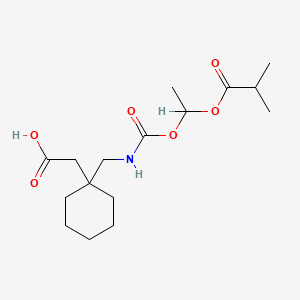

IUPAC Name |

2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDUHAJSIBHXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870359 | |

| Record name | Gabapentin enacarbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility of 0.5 mg/mL in water | |

| Record name | Gabapentin enacarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Although the exact mechanism of action of gabapentin in RLS and PHN is unknown, it is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors. | |

| Record name | Gabapentin enacarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

478296-72-9 | |

| Record name | Gabapentin enacarbil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478296-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabapentin enacarbil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478296729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabapentin enacarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gabapentin enacarbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GABAPENTIN ENACARBIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75OCL1SPBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Melting onset of about 64°C. | |

| Record name | Gabapentin enacarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Gabapentin enacarbil and how does it differ from Gabapentin?

A1: this compound is a transported prodrug of Gabapentin, meaning it is inactive until metabolized in the body. [, , , ] Unlike Gabapentin, which has saturable absorption, this compound is absorbed throughout the intestine by high-capacity nutrient transporters, including monocarboxylate transporter-1 (MCT-1), leading to improved and more consistent absorption. [, , , ] Once absorbed, it is rapidly hydrolyzed to Gabapentin, its active form. []

Q2: What is the primary mechanism of action of Gabapentin, the active metabolite of this compound?

A2: While the precise mechanism of action of Gabapentin remains unclear, it is believed to exert its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. [, ] This binding is thought to modulate calcium influx into neurons, reducing the release of excitatory neurotransmitters, such as glutamate, and ultimately decreasing neuronal excitability. [, ]

Q3: What are the downstream effects of Gabapentin's interaction with its target?

A3: Gabapentin's modulation of calcium channels is thought to have several downstream effects, including:

- Reduced Neuronal Excitability: By decreasing calcium influx, Gabapentin decreases the release of excitatory neurotransmitters, which are involved in pain transmission. []

- Inhibition of Pain Signals: This reduced neuronal excitability can lead to the inhibition of pain signals traveling from the peripheral nerves to the brain, ultimately providing pain relief. [, ]

- Modulation of Dopamine Levels: Some studies suggest that Gabapentin may also modulate dopamine levels in the brain, which could contribute to its therapeutic effects in conditions like restless legs syndrome (RLS). [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C16H29NO6, and its molecular weight is 331.41 g/mol. Information about spectroscopic data for this compound is not available in the provided abstracts.

Q5: Describe the absorption and bioavailability of this compound compared to Gabapentin.

A5: this compound exhibits dose-proportional absorption due to its interaction with high-capacity transporters in the intestine. [, , ] This leads to higher and more predictable bioavailability compared to Gabapentin, which shows saturable absorption with high interindividual variability. [, , , ]

Q6: How is this compound metabolized and excreted?

A6: this compound is rapidly hydrolyzed to Gabapentin after absorption. [] Gabapentin itself is not extensively metabolized and is primarily excreted unchanged in the urine. [, ]

Q7: Does food affect the absorption of this compound?

A7: Yes, administering this compound with food, regardless of fat content, enhances Gabapentin exposure compared to fasted conditions. []

Q8: What are the primary clinical applications of this compound?

A8: this compound is primarily used for:

- Restless Legs Syndrome (RLS): this compound is FDA-approved for treating moderate-to-severe primary RLS in adults. [, , ] Clinical trials demonstrate its efficacy in reducing RLS symptoms and associated sleep disturbances. [, , , , ]

- Neuropathic Pain: Although not FDA-approved for this indication, some studies suggest potential benefits of this compound in managing neuropathic pain, such as postherpetic neuralgia. [, ]

Q9: Are there specific subgroups of RLS patients who may benefit more from this compound?

A10: Patients with RLS and severe sleep disturbances may experience greater benefits from this compound compared to those with milder sleep disturbances. [, ] This suggests potential advantages in managing RLS-associated sleep problems.

Q10: Are there any contraindications for using this compound?

A13: this compound should be used with caution in patients with renal impairment, as Gabapentin clearance is reduced in these individuals. [] Dosage adjustments may be necessary based on renal function.

Q11: What are some areas of ongoing research and development related to this compound?

A11: Current research focuses on:

- Optimizing Dosing Regimens: Studies are investigating the optimal doses of this compound for different indications and patient populations to maximize efficacy while minimizing adverse effects. [, ]

- Exploring New Applications: Research is ongoing to explore the potential use of this compound in treating other neurological and psychiatric disorders, including alcohol use disorder and akathisia. [, ]

- Understanding Long-Term Effects: Long-term safety and efficacy studies are crucial to fully characterize the benefits and risks of this compound in managing chronic conditions like RLS. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.